2'-Aminobiphenyl-3-carboxylic acid

Übersicht

Beschreibung

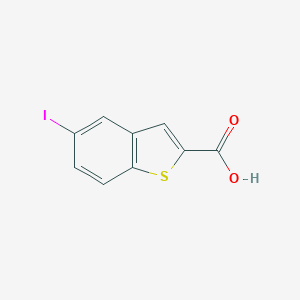

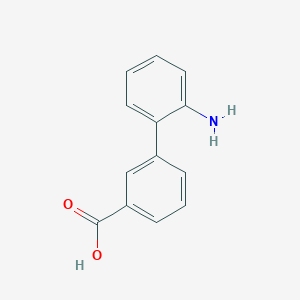

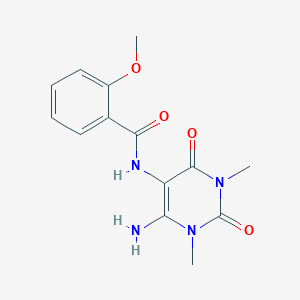

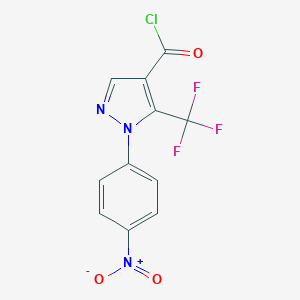

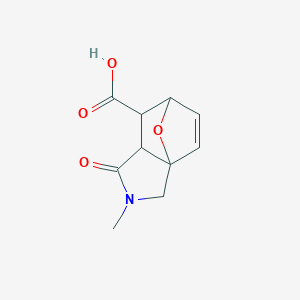

2’-Aminobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.24 . It incorporates a carboxyl functional group, CO2H, where a carbonyl and a hydroxyl group are attached to the same carbon .

Molecular Structure Analysis

The molecular structure of 2’-Aminobiphenyl-3-carboxylic acid consists of a biphenyl group with an amino group on one ring and a carboxylic acid group on the other . The InChI code for this compound is 1S/C13H11NO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,14H2,(H,15,16) .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Carboxylic acids, such as 2’-Aminobiphenyl-3-carboxylic acid, play a key role in organic synthesis . They are involved in many important reactions, such as substitution, elimination, oxidation, and coupling . Their highly polar chemical structure makes them active in these reactions .

Nanotechnology

In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For example, organic carboxylic acids have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .

Polymers

Carboxylic acids are used in the production of polymers and biopolymers . They can be used as monomers, additives, catalysts, etc . They also play a role in the modification of synthetic or natural polymers .

Coatings and Adhesives

Carboxylic acids and their derivatives are used in the production of coatings and adhesives . Their ability to form strong bonds and resist degradation makes them suitable for these applications.

Pharmaceutical Drugs

Carboxylic acids are used in the synthesis of various pharmaceutical drugs . Their chemical properties allow them to interact with biological systems in specific ways, making them useful in drug design and delivery.

Food Additives

Carboxylic acids can be used as food additives . Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced by fermentation and are applied in the food industry .

Photopolymerization

Certain carboxylic acid derivatives have been used as photoinitiators in photo-oxidation or photo-reduction processes for photopolymerization . These compounds show a very high initiation capacity and very good polymerization profiles .

3D Printing

Carboxylic acid derivatives have also been tested in direct laser write experiments (3D printing) . They have been used in the synthesis of photocomposites based on glass fiber or carbon fiber .

Wirkmechanismus

Mode of Action

For instance, they can undergo reductive amination reactions, where carboxylic acids act as electrophiles . This involves a silane-mediated amidation followed by a Zn (OAc) 2 -catalyzed amide reduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2’-Aminobiphenyl-3-carboxylic acid . .

Eigenschaften

IUPAC Name |

3-(2-aminophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOICWOHZSZVKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378213 | |

| Record name | 2'-amino-biphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177171-15-2 | |

| Record name | 2'-amino-biphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate](/img/structure/B62101.png)